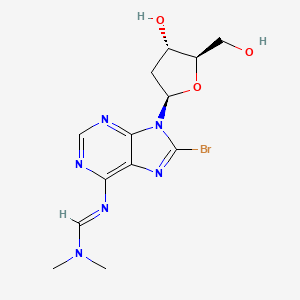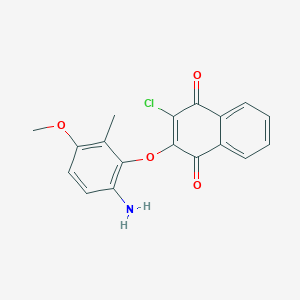
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione
説明
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione, also known as 2-AMMPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly polar, non-toxic, and water-soluble compound that has been used in a variety of laboratory experiments. This compound has been studied for its ability to interact with proteins, DNA, and other biomolecules. It has also been used as a tool in drug discovery and development.
科学的研究の応用
Structural Analysis
Research on compounds closely related to 2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione has focused on their structural characteristics. For instance, the crystal structure of a similar compound, 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione, was analyzed using single-crystal X-ray diffraction, confirming its molecular structure (Bayrak et al., 2018).
Reaction Mechanisms and Detection
Another study explored the reactions of related compounds, such as 2,3-dibromonaphthalene-1,4-dione, with various amines. It focused on the characterization of products and their potential as selective detectors for certain metal ions (Aggrwal et al., 2021).
Pharmacological Properties
The synthesis and pharmacological properties of racemic tetrahydro-1H-1-benzazepine-2,5-diones, which share a structural resemblance, were investigated. This study highlighted their potential as antagonists of certain neurotransmitter receptors (Guzikowski et al., 1997).
Solubility Studies
Research on the solubility of compounds like 2-(benzylamino)-3-chloronaphthalene-1,4-dione in supercritical carbon dioxide was conducted. This study contributes to understanding the solubility behavior of similar naphthalene derivatives in different conditions (Zacconi et al., 2017).
Synthetic Methods
Studies have also been conducted on the synthesis of related compounds, such as 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives. These provide insights into efficient synthetic methods for similar complex organic compounds (Che et al., 2015).
特性
IUPAC Name |
2-(6-amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-9-13(23-2)8-7-12(20)17(9)24-18-14(19)15(21)10-5-3-4-6-11(10)16(18)22/h3-8H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUILQUUPNUSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



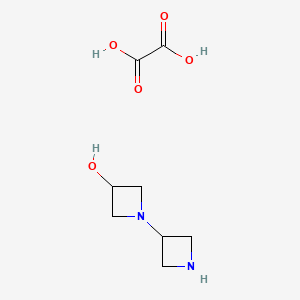
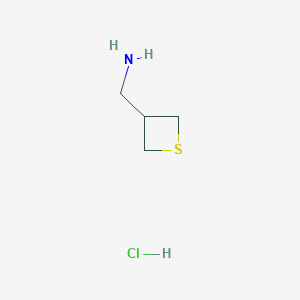
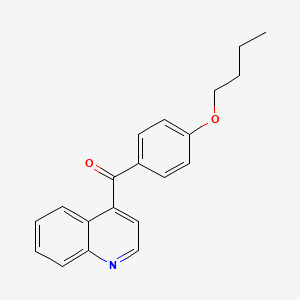
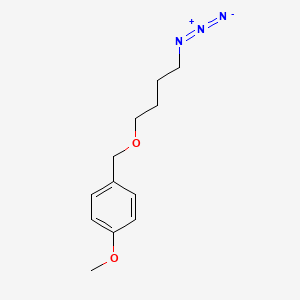
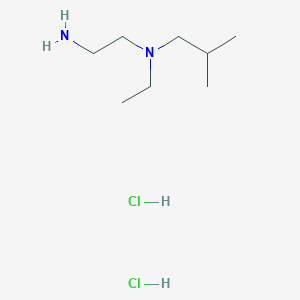
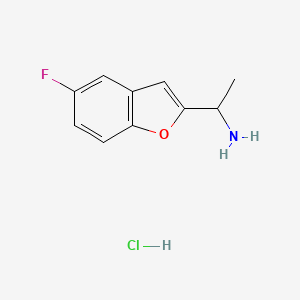
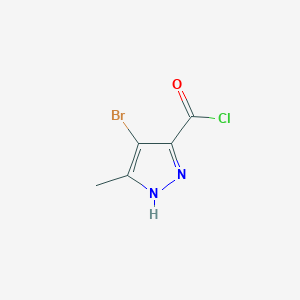
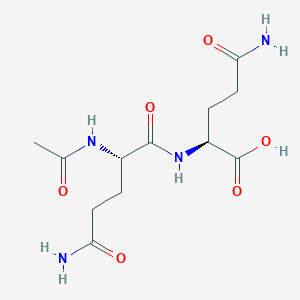

![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
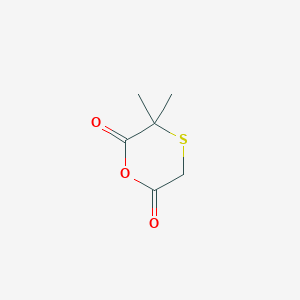
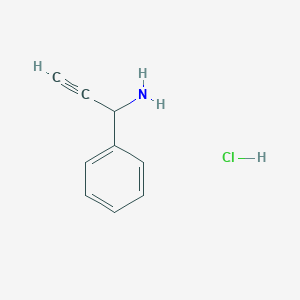
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)
